molecular formula C3H3FO B14483420 3-Fluoroprop-2-YN-1-OL CAS No. 63788-34-1

3-Fluoroprop-2-YN-1-OL

Cat. No.: B14483420
CAS No.: 63788-34-1
M. Wt: 74.05 g/mol
InChI Key: DTYFDQXBLPHTRD-UHFFFAOYSA-N
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Description

3-Fluoroprop-2-YN-1-OL is a useful research compound. Its molecular formula is C3H3FO and its molecular weight is 74.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63788-34-1

Molecular Formula

C3H3FO

Molecular Weight

74.05 g/mol

IUPAC Name

3-fluoroprop-2-yn-1-ol

InChI

InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2

InChI Key

DTYFDQXBLPHTRD-UHFFFAOYSA-N

Canonical SMILES

C(C#CF)O

Origin of Product

United States

Significance of Fluorine in Contemporary Organic Chemistry and Chemical Biology

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.ro Fluorine is the most electronegative element, and its presence can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgtcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to organofluorine compounds. rsc.orgnih.gov This unique combination of properties has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. lew.roacs.org In medicinal chemistry, the strategic incorporation of fluorine atoms can enhance the efficacy and pharmacokinetic profile of drug candidates. tcichemicals.com

Overview of Propargylic Alcohols As Versatile Synthetic Intermediates

Propargylic alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). researchgate.net This bifunctionality makes them exceptionally versatile building blocks in organic synthesis. researchgate.netacs.org They can participate in a wide array of chemical transformations, including substitution, addition, and cyclization reactions, providing access to a diverse range of more complex molecules. researchgate.net The alkyne moiety can be functionalized in numerous ways, while the hydroxyl group can be oxidized, reduced, or converted into a leaving group for substitution reactions. wikipedia.org Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and functional materials. acs.orgrsc.org

Positioning of 3 Fluoroprop 2 Yn 1 Ol Within the Landscape of Fluorinated Alkynols Research

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom into a molecule in a single, strategic step. This is often achieved by reacting a precursor, such as a propargyl alcohol derivative, with a specialized fluorinating agent.

Fluorination of Propargyl Alcohol Derivatives utilizing Specific Fluorinating Agents

The direct conversion of the hydroxyl group in propargyl alcohol and its derivatives into a fluoride is a primary strategy for synthesizing this compound. This transformation relies on deoxofluorinating agents that can replace a hydroxyl group with fluorine. A variety of such reagents have been developed, each with specific applications and advantages.

Commonly used fluorinating agents include diethylaminosulfur trifluoride (DAST) and its more stable, crystalline alternatives, such as XtalFluor-E and XtalFluor-M. acs.org These aminodifluorosulfinium salts are effective for the deoxofluorination of a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, typically providing good to excellent yields. acs.org For instance, the reaction of prop-2-yn-1-ol with an agent like 2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine (Yarovenko's reagent) can yield the corresponding propargylic fluoride. thieme-connect.de The general mechanism involves the activation of the alcohol's hydroxyl group, followed by nucleophilic attack by the fluoride ion.

Table 1: Selected Deoxofluorinating Agents for Alcohol Fluorination

Reagent Name Common Abbreviation Key Features
Diethylaminosulfur Trifluoride DAST Widely used but thermally unstable.
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor More thermally stable than DAST.
Difluoro(morpholino)sulfonium Tetrafluoroborate XtalFluor-M Crystalline, stable, and easy to handle. acs.org
Difluoro(4-tert-butyl-N-ethylanilino)sulfonium Tetrafluoroborate XtalFluor-E Crystalline, stable, and easy to handle. acs.org
2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine Yarovenko's Reagent Used for converting alcohols to alkyl fluorides. thieme-connect.de

Gold-Catalyzed Fluorination of Alkynes

Gold catalysts have emerged as powerful tools in modern organic synthesis due to their unique ability to activate alkynes toward nucleophilic attack. rsc.orgnih.gov In the context of fluorination, gold(I) complexes can catalyze the addition of a fluorine source across the carbon-carbon triple bond. rsc.org A significant breakthrough was the gold-catalyzed hydrofluorination of internal alkynes. rsc.org

More complex transformations are also possible. For example, a gold-catalyzed four-component reaction involving an alkyne, an arylboronic acid, water, and an electrophilic fluorinating agent like Selectfluor can lead to oxo-arylfluorination products. nih.gov This process proceeds through an Au(I)/Au(III) redox cycle, demonstrating the versatility of gold catalysis in constructing complex fluorinated molecules from simple alkyne precursors. nih.govresearchgate.net

Table 2: Examples of Gold-Catalyzed Alkyne Fluorination

Reaction Type Catalyst System Fluorine Source Key Feature Reference
Hydrofluorination Gold(I) Complex HF equivalent Direct addition of H-F across the alkyne. rsc.org
Oxo-arylfluorination (4-CF₃Ph)₃PAuCl Selectfluor Four-component reaction forming four new bonds. nih.gov nih.gov
Rearrangement/Fluorination IPrAuNTf₂ Electrophilic F+ Intercepts a propargyl acetate (B1210297) rearrangement. rsc.org rsc.org

Asymmetric Electrophilic Fluorination Strategies

The synthesis of chiral fluorinated compounds is of high interest, particularly for pharmaceutical applications. Asymmetric electrophilic fluorination introduces a fluorine atom enantioselectively, creating a stereogenic center. One innovative approach utilizes chiral anion phase-transfer catalysis. nih.gov In this strategy, a chiral phosphate (B84403) anion forms an ion pair with a cationic electrophilic fluorinating agent, such as Selectfluor. This chiral ion pair then delivers the fluorine atom to the substrate in a stereocontrolled manner, enabling reactions like the enantioselective fluorocyclization of olefins. nih.gov

Another major strategy involves the use of chiral metal complexes as Lewis acid catalysts. acs.org Metals such as titanium, nickel, and palladium, when coordinated with chiral ligands (e.g., BINAP, DBFOX), can create a chiral environment that directs the approach of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to a prochiral enolate or enol ether, resulting in high enantioselectivity. acs.org

Nucleophilic [¹⁸F]Fluorination of Alkynes for Radiolabeling

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that often relies on radiotracers labeled with fluorine-18 (B77423) (¹⁸F). nih.gov The development of methods for the nucleophilic incorporation of [¹⁸F]fluoride is crucial because it is produced with high specific activity, which is essential for imaging low-concentration targets like receptors. nih.gov

Direct nucleophilic radiofluorination of unactivated alkynes is challenging. Therefore, methods often involve the preparation of ¹⁸F-labeled building blocks that can be subsequently attached to the molecule of interest. For example, N-arylsydnones can be radiofluorinated and then reacted with alkynes via cycloaddition to label biomolecules for PET imaging. nih.gov The process requires stringent anhydrous conditions, and phase transfer catalysts like Kryptofix K222 are used to enhance the nucleophilicity of the [¹⁸F]fluoride ion in organic solvents. nih.gov Recent advances include photoredox-mediated protocols that allow for the synthesis of alkyl ¹⁸F-fluorides under mild conditions. acs.org

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. These reactions are instrumental in elaborating the structure of fluorinated building blocks into more complex molecular architectures.

Sonogashira Coupling in the Context of Fluorinated Alkyne Synthesis

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a cornerstone for the synthesis of substituted alkynes. In the context of fluorinated alkynols, the Sonogashira coupling can be used to construct complex molecules containing a fluoro-alkyne motif.

For example, a fluorinated vinyl halide can be coupled with a terminal alkyne to produce a fluorinated enyne. Specifically, the coupling of 2,2-difluoroethenyl tosylate with various terminal alkynes proceeds efficiently to yield difluorinated enyne derivatives. acs.orgresearchgate.net This demonstrates how the Sonogashira reaction serves as a powerful tool for incorporating fluorinated structural units into larger, more complex molecules, rather than directly forming the C(sp)-F bond of a compound like this compound.

Palladium-Catalyzed Alkynol Transformations

Palladium catalysis offers a versatile platform for the synthesis and functionalization of fluorinated organic molecules, including alkynols. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. A notable strategy involves the tandem fluorination and cyclization of enynes, which constructs a vinyl-fluoride bond through a proposed cis-fluoropalladation key step. nih.govfigshare.com This process is an efficient route to producing fluorinated lactams and demonstrates the capability of palladium catalysts to mediate C-F bond formation in complex substrates. nih.govfigshare.com

Furthermore, palladium catalysts are instrumental in three-component reactions involving alkynes, perfluoroalkyl iodides, and arylboronic acids, yielding functionalized fluoroalkylated alkenes. acs.org Another advanced application is the enantioselective decarboxylative allylic alkylation, a method used to construct carbon- and heterocyclic compounds that possess fluorinated α-tetrasubstituted stereocenters. nih.gov These reactions showcase palladium's utility in creating chiral centers containing fluorine, a crucial aspect for medicinal chemistry applications. nih.gov Milder, modern dehydrohalogenation methods can also be achieved using palladium catalysis as an alternative to strong bases. nih.gov

Table 1: Overview of Relevant Palladium-Catalyzed Reactions

Reaction Type Catalyst/Reagents Substrates Products Key Feature Source(s)
Tandem Fluorination/Cyclization Palladium Catalyst Enynes Fluorinated Lactams Forms vinyl-F bond via cis-fluoropalladation nih.gov, figshare.com
Three-Component Coupling Palladium Catalyst / Arylboronic Acid Alkynes, Perfluoroalkyl Iodides Fluoroalkylated Alkenes Introduces both fluoroalkyl and aryl groups acs.org
Decarboxylative Allylic Alkylation Palladium Catalyst / Chiral Ligands β-Ketoesters Ketones with α-fluoro stereocenters Creates chiral fluorinated quaternary carbons nih.gov
Dehydrohalogenation Palladium Catalyst / Phosphine Ligand Alkyl Bromides Terminal Olefins Mild alternative to strong base elimination nih.gov

Copper-Mediated Alkyne Functionalizations

Copper-catalyzed reactions are pivotal for the functionalization of alkynes, including those containing fluorine. mdpi.com These methods can introduce a variety of functional groups onto the alkyne backbone with high degrees of control. For instance, a highly chemoselective and regioselective copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed. acs.org This three-component reaction utilizes terminal alkynes, perfluoroalkyl iodides, and trimethylsilyl (B98337) cyanide to produce perfluoroalkylated cyanoalkenes with broad substrate scope and good functional group tolerance. acs.org

Another significant advancement is the copper-catalyzed regiodivergent borylation of fluorinated alkynes. organic-chemistry.org This method allows for the highly regio- and stereoselective synthesis of either α,Z- or β,Z-trifluoromethylated alkenylboranes, depending on the reaction conditions. organic-chemistry.org The resulting borylated products are versatile intermediates for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org Additionally, copper-mediated reactions have been developed for the trifluoromethylation and difluoromethylation of terminal alkynes, providing direct routes to valuable fluorinated alkyne derivatives. beilstein-journals.orgbeilstein-journals.org

Table 2: Regiodivergent Copper-Catalyzed Borylation of Trifluoromethyl Alkynes

Conditions Catalyst/Ligand/Reagents Product Type Selectivity Source
A CuCl, N-XantPhos, t-BuONa, HBPin α,Z-Trifluoromethylated Alkenylborane High Regio- and Stereoselectivity organic-chemistry.org
B CuCl, PMe₃·HBF₄, t-BuONa, B₂Pin₂, MeOH β,Z-Trifluoromethylated Alkenylborane High Regio- and Stereoselectivity organic-chemistry.org

Organometallic Additions and Related Carbon-Carbon Bond Formations

The Grignard reaction is a cornerstone of carbon-carbon bond formation and is effectively used in the synthesis of propargylic alcohols. A highly relevant application is the one-pot synthesis of 1-trifluoromethylated propargyl alcohols. researchgate.net This method involves the reaction of an in-situ-generated alkynyl Grignard reagent with trifluoroacetaldehyde, which is also formed in situ from the reduction of a trifluoroacetic acid ester by a Grignard reagent like cyclopentylmagnesium bromide. researchgate.net

The reactivity of Grignard reagents towards propargyl alcohols is often directed by the hydroxyl group. The reaction typically proceeds through initial deprotonation of the alcohol to form a magnesium alkoxide. stackexchange.com This alkoxide then chelates the magnesium, directing the nucleophilic addition of the Grignard's organic group to the alkyne in a regio- and stereoselective manner. stackexchange.comechemi.com This chelation-controlled mechanism favors the formation of a five-membered metallacyclic intermediate, which explains the observed selectivity. stackexchange.comrsc.org

Table 3: One-Pot Synthesis of 1-Trifluoromethylated Propargyl Alcohols

Step Reagents Intermediate Formed Purpose Source
1 Terminal Alkyne + Cyclopentylmagnesium Bromide Alkynyl Grignard Reagent In-situ generation of the nucleophile researchgate.net
2 Trifluoroethyl Trifluoroacetate + Cyclopentylmagnesium Bromide Trifluoroacetaldehyde In-situ generation of the electrophile researchgate.net
3 Alkynyl Grignard Reagent + Trifluoroacetaldehyde 1-Trifluoromethylated Propargyl Alcohol Nucleophilic addition to form the final product researchgate.net

Achieving stereo- and regioselectivity is critical when synthesizing complex molecules like fluorinated alkynols for applications in medicine and materials science. Several catalytic systems have been developed for the asymmetric alkynylation of ketones, including fluorinated ketones, to produce enantioenriched tertiary propargylic alcohols. wiley.com Catalysts based on rhodium, palladium, and titanium complexes with chiral ligands have been successfully employed to control the stereochemical outcome of these additions. wiley.com

Regioselectivity can be precisely controlled in copper-catalyzed reactions. For example, the borylation of trifluoromethyl alkynes can be directed to either the α or β position relative to the trifluoromethyl group by carefully selecting the ligand and boron source. organic-chemistry.org Similarly, copper-mediated carbometallation of propargylic alcohols with Grignard reagents proceeds with high regioselectivity due to a chelation effect, where the incoming group adds specifically to the carbon adjacent to the alcohol-bearing carbon. rsc.org These examples underscore the power of modern catalysis to direct the outcome of alkynylation reactions, enabling the synthesis of specific isomers of functionalized alkynols.

Dehydrochlorination Routes for Alkynol Formation

Dehydrochlorination is a classic elimination reaction used to synthesize alkenes and alkynes. wikipedia.org The formation of an alkyne via this route requires a double dehydrohalogenation from a suitable precursor, typically a vicinal or geminal dihalide. youtube.com To synthesize an alkynol like this compound, a potential precursor would be a dichlorinated fluoropropanol, such as 2,3-dichloro-3-fluoropropan-1-ol.

The reaction is typically carried out by treating the dihalide substrate with a strong base. wikipedia.org Two equivalents of a very strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) in a suitable solvent, are generally required to effect the two successive E2 elimination reactions. youtube.comgoogle.com The first elimination of hydrogen chloride (HCl) yields a vinylic chloride, and the second elimination generates the alkyne triple bond. youtube.com The process must be conducted under controlled conditions to avoid unwanted side reactions or polymerization, especially with volatile alkynes. google.com

Table 4: General Scheme for Dehydrochlorination to an Alkyne

Step Substrate Reagent Product Reaction Type Source(s)
1 Dihaloalkane Strong Base (1 eq.) Vinylic Halide E2 Elimination wikipedia.org, youtube.com
2 Vinylic Halide Strong Base (1 eq.) Alkyne E2 Elimination wikipedia.org, youtube.com

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is a primary alcohol, which dictates its characteristic reactions. Its position on a carbon adjacent to a carbon-carbon triple bond also influences its reactivity.

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. smolecule.com This typically involves protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles.

In a general sense, nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, leading to the replacement of a leaving group. libretexts.org For primary alcohols like this compound, the SN2 mechanism is often favored, involving a backside attack by the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Type
Halide (e.g., Br⁻, I⁻) Propargyl Halide
Azide (B81097) (N₃⁻) Propargyl Azide
Cyanide (CN⁻) Propargyl Nitrile

It's important to note that under certain conditions, particularly with strong acids or high temperatures, rearrangement reactions can occur, although this is less common for primary alcohols compared to secondary or tertiary ones. pressbooks.pub

Derivatization Reactions for Synthetic Intermediates

The hydroxyl group is a key site for derivatization, transforming this compound into various useful synthetic intermediates. These derivatives often exhibit altered reactivity or provide protecting groups for the hydroxyl functionality.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid or base catalysis) yields the corresponding esters.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. This protecting group can be readily removed under specific conditions.

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Hydrofunctionalization Reactions, including Hydrofluorination of Alkynes

Hydrofunctionalization involves the addition of H-X across the alkyne, where X can be a variety of atoms or groups. A particularly relevant reaction is hydrofluorination. Gold catalysts have been shown to facilitate the hydrofluorination of internal alkynes. smolecule.com

Cycloaddition Reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions. nih.gov One of the most prominent examples is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govrsc.org

This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.combeilstein-journals.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org The reaction typically proceeds at room temperature and can often be carried out in aqueous solutions. nih.gov

Table 2: Key Features of CuAAC Reactions

Feature Description
Catalyst Typically a Copper(I) species, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen cycloaddition which gives a mixture of regioisomers. organic-chemistry.orgnih.gov
Reaction Conditions Generally mild, often at room temperature, and can be performed in various solvents, including water. organic-chemistry.orgbeilstein-journals.org

| Scope | Tolerates a wide variety of functional groups on both the azide and alkyne components. organic-chemistry.org |

The resulting triazole ring is a stable and versatile functional group, often used as a linker in various applications, including medicinal chemistry and materials science. nih.govrsc.org

Olefin and Alkyne Metathesis Applications

Alkyne metathesis is a powerful carbon-carbon triple bond forming reaction catalyzed by transition metal complexes. researchgate.netd-nb.info While olefin metathesis is more common, alkyne metathesis provides a route to new alkynes and polymers. researchgate.netrsc.org The reaction proceeds through a metal-alkylidyne intermediate and a metallacyclobutadiene transition state, as proposed by the Katz mechanism. d-nb.info

This compound can potentially participate in cross-metathesis reactions with other alkynes, leading to the formation of new, more complex fluorinated alkynes. The success of such reactions would depend on the choice of catalyst and reaction conditions. Iron-catalyzed carbonyl-alkyne metathesis has also been explored as an alternative to the Wittig reaction for forming C=C bonds. mdpi.com

Fluorine-Induced Reactivity and Selectivity

The introduction of a fluorine atom into an organic molecule, such as in this compound, imparts unique chemical properties that are not observed in its non-fluorinated counterparts. The high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond are responsible for significant changes in the molecule's reactivity and the selectivity of its transformations. These changes are primarily governed by stereoelectronic effects.

Stereoelectronic effects are interactions between electron orbitals that dictate the three-dimensional shape (conformation) and reactivity of a molecule. In fluorinated compounds, these effects can stabilize or destabilize specific transition states, thereby influencing reaction pathways and outcomes. beilstein-journals.org

The fluorine atom in this compound is positioned on a saturated carbon adjacent to both the alkyne and the alcohol functionalities. This strategic placement leads to notable stereoelectronic interactions. A key phenomenon is the gauche effect , where a conformation with adjacent electron-withdrawing groups (like fluorine and the oxygen of the hydroxyl group) oriented at a 60° dihedral angle (gauche) is favored over the anti-periplanar (180°) conformation. nih.govresearchgate.net This preference is driven by stabilizing hyperconjugative interactions. nih.gov Specifically, there is a donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of the adjacent C-F bond (σ*C-F). researchgate.net These stabilizing hyperconjugative interactions are a cornerstone of stereoelectronic control, allowing specific, well-defined conformations to be populated, which is in contrast to steric effects that primarily mitigate destabilizing interactions. nih.gov

These conformational preferences are not merely static; they play a crucial role in reaction dynamics. By pre-organizing the molecule into a specific shape, the fluorine atom can influence which face of the molecule is more accessible to incoming reagents, thereby directing the stereochemical outcome of a reaction. nih.gov The stability of the C-F bond itself also means it can act as an inert conformational steering group during many chemical transformations. nih.gov

Stereoelectronic Effect Description Impact on this compound
Hyperconjugation Interaction of electrons in a sigma bond (e.g., C-H) with an adjacent empty or partially filled non-bonding or antibonding orbital (e.g., σ*C-F). nih.govStabilizes specific conformations, influencing the molecule's ground state energy and transition state geometries.
Gauche Effect Tendency to adopt a structure that is gauche (60° dihedral angle) between adjacent electron-withdrawing groups. nih.govresearchgate.netInfluences the preferred spatial arrangement of the fluoro and hydroxyl groups, which can affect intramolecular reactions or interactions.
Dipole-Dipole Interactions Electrostatic interactions between the highly polarized C-F bond and other polar groups in the molecule. beilstein-journals.orgAffects the overall molecular conformation and can influence the approach of polar reagents.

The carbon-fluorine bond is the strongest single bond in organic chemistry, characterized by high bond dissociation energy, which makes it thermodynamically stable and kinetically inert. uni-wuerzburg.dersc.org Activating this bond for chemical transformation is a significant challenge in synthetic chemistry. rsc.org

For a molecule like this compound, transformations involving the cleavage of the C-F bond are not common and require specific and often harsh conditions. Research in the broader field of organofluorine chemistry has shown that C-F bond activation can be achieved using several methods:

Transition Metal Catalysis : Complexes of metals such as nickel, palladium, rhodium, and platinum have been shown to mediate the cleavage of C-F bonds, typically in fluoroaromatics. uni-wuerzburg.denih.gov The mechanism often involves oxidative addition of the C-F bond to the metal center. nih.gov For a substrate like this compound, this would likely require a low-valent, electron-rich metal complex capable of inserting into the strong C(sp³)-F bond.

Frustrated Lewis Pairs (FLPs) : Combinations of bulky Lewis acids and Lewis bases that cannot form a classical adduct can cooperatively activate C-F bonds. researchgate.net This approach has been used to achieve selective C-F activation under metal-free conditions. researchgate.net

Photochemical and Electrochemical Methods : These strategies use light or electricity to facilitate C-F bond activation under milder conditions, often avoiding the need for harsh chemical reagents. rsc.org

While these methods exist, their application to this compound specifically is not widely documented in the literature. The primary challenge remains the high energy barrier to cleaving the aliphatic C-F bond compared to other potentially reactive sites within the molecule, such as the hydroxyl group or the alkyne.

Rearrangement Reactions of Propargylic Alcohols (e.g., Meyer–Schuster Rearrangement)

Propargylic alcohols, the class of compounds to which this compound belongs, are known to undergo a variety of rearrangement reactions. One of the most prominent is the Meyer–Schuster rearrangement.

The Meyer–Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgresearchgate.net For a terminal propargylic alcohol, the product is an α,β-unsaturated aldehyde. wikipedia.org The reaction proceeds through a three-step mechanism:

Protonation of the hydroxyl group by an acid catalyst.

A slow, rate-determining 1,3-shift of the protonated hydroxyl group (water molecule) to form an allene (B1206475) intermediate.

Keto-enol tautomerization of the resulting enol to the more stable α,β-unsaturated carbonyl compound, followed by deprotonation. wikipedia.org

Given that this compound is a primary propargylic alcohol, its rearrangement under Meyer-Schuster conditions would be expected to yield 3-fluoro-2-propenal. The reaction is typically promoted by strong acids, but milder conditions using transition metal or Lewis acid catalysts have been developed to improve selectivity and yield. wikipedia.orgucl.ac.uk

Catalyst Type Examples Conditions Notes
Brønsted Acids H₂SO₄, PTSAStrong acid catalysisTraditional method, can sometimes lead to side reactions. wikipedia.org
Lewis Acids InCl₃, Bi(OTf)₃Mildly acidic conditionsCan offer higher yields and selectivity. wikipedia.orgresearchgate.net
Transition Metals Ru-based, Au-based, Ag-based catalystsNeutral or mildly acidic mediaOften highly efficient and selective, proceeding under mild conditions. wikipedia.orgucl.ac.uk

In the case of this compound, the presence of the electron-withdrawing fluorine atom could influence the rate and outcome of the rearrangement by affecting the stability of the carbocation-like intermediates or transition states involved in the 1,3-shift. While the classic Meyer-Schuster rearrangement is well-established, variants like the iodo-Meyer-Schuster rearrangement have also been developed, producing α-iodo-α,β-unsaturated esters from 3-alkoxypropargyl alcohols. organic-chemistry.org This highlights the versatility of rearrangement pathways available to propargylic systems.

Advanced Spectroscopic Characterization Techniques for 3 Fluoroprop 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules, including 3-Fluoroprop-2-yn-1-ol. By probing the magnetic properties of atomic nuclei, a wealth of information can be obtained.

High-Resolution 1H and 13C NMR Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons (-CH₂F) adjacent to the fluorine atom would exhibit a characteristic splitting pattern due to coupling with the fluorine atom (a doublet of triplets, considering geminal H-F and vicinal H-H coupling). The alkynyl proton, if present, would appear in a specific region of the spectrum, though in this compound, this position is substituted.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are anticipated. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to the electronegativity of fluorine. The two sp-hybridized carbons of the alkyne moiety will appear in the characteristic alkyne region of the spectrum (typically 65-90 ppm). The carbon bearing the hydroxyl group will also have a distinct chemical shift. The electronegativity of the attached oxygen atom shifts the peak for the CH₂OH group to a lower field, generally in the 50-65 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-OH Variable Broad Singlet
-CH₂F ~4.5 - 5.5 Doublet of Triplets

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-C H₂F ~75 - 85
C ≡C- ~70 - 90
-C≡C - ~70 - 90

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

19F NMR Spectroscopy: Chemical Shift Analysis and Coupling Constants

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is an excellent nucleus for NMR studies. wikipedia.org

The chemical shift of the fluorine atom in this compound is expected to fall within a characteristic range for fluoroalkanes. wikipedia.orgucsb.edu The precise chemical shift value is sensitive to the electronic environment, providing valuable structural information.

A key feature of the ¹⁹F NMR spectrum is the observation of coupling to adjacent protons. The fluorine nucleus will couple with the two geminal protons of the methylene group (-CH₂F), resulting in a triplet in the ¹⁹F spectrum (assuming the two protons are magnetically equivalent). The magnitude of this two-bond coupling constant (²JHF) is typically in the range of 40-60 Hz. jeolusa.com This coupling provides direct evidence for the F-C-H connectivity.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂F -200 to -230 (relative to CFCl₃) Triplet ²JHF ≈ 40-60

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure. youtube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the hydroxyl proton and the methylene protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.eduemerypharma.com In the HSQC spectrum of this compound, a cross-peak would be observed between the methylene protons and the carbon to which they are attached. This provides a direct link between the ¹H and ¹³C NMR data. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connectivity across heteroatoms or quaternary carbons. For this compound, HMBC correlations would be expected between the methylene protons and the alkynyl carbons, as well as between the hydroxyl proton and the carbon bearing the hydroxyl group and the adjacent alkynyl carbon. These correlations are crucial for assembling the molecular fragments into the final structure. columbia.edu

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C≡C Stretch: A weak to medium intensity band for the alkyne C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹. Terminal alkynes typically show a sharper band in this region. researchgate.net

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ corresponds to the C-F stretching vibration. The exact position can help in distinguishing it from other C-O and C-C stretching vibrations.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol moiety will appear as a strong band in the 1050-1260 cm⁻¹ region.

Table 4: Predicted FTIR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
C≡C Stretch 2100 - 2260 Weak to Medium
C-F Stretch 1000 - 1400 Strong
C-O Stretch 1050 - 1260 Strong

Raman Spectroscopy for Alkynyl Moiety Characterization

Raman spectroscopy is particularly well-suited for the characterization of the alkynyl moiety in this compound. The C≡C stretching vibration, which can be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum. researchgate.netscifiniti.com This is because the polarizability of the C≡C bond changes significantly during the vibration, making it Raman active. The position and intensity of the Raman signal can provide information about the substitution pattern and electronic environment of the alkyne. researchgate.net The Raman spectrum would also show signals for the C-H and C-F stretching and bending vibrations, complementing the information obtained from FTIR spectroscopy. mdpi.com The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the calculation of a precise elemental formula. miamioh.edu

For this compound, the molecular formula is C₃H₃FO. The exact mass (monoisotopic mass) is calculated to be 74.016792877 Da. nih.gov HRMS analysis would aim to detect the molecular ion [M]⁺ or a quasi-molecular ion, such as the protonated molecule [M+H]⁺, with a mass value extremely close to the theoretical calculation, thereby confirming the compound's elemental composition. mdpi.com

Beyond exact mass determination, HRMS is crucial for analyzing fragmentation patterns, which provides structural information. libretexts.org When the molecular ion of this compound is formed in the mass spectrometer, it becomes energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments helps to piece together the molecular structure. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). utexas.edusavemyexams.com For alkynes, cleavage of the bond adjacent to the triple bond (propargylic cleavage) is a significant fragmentation pathway. scribd.com

Based on these principles, the predicted fragmentation of this compound would yield several key diagnostic ions.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

Fragment Ion (Structure)Loss from Molecular IonPredicted Exact Mass (Da)Fragmentation Pathway
[C₃H₃FO]⁺-74.0168Molecular Ion
[C₃H₂FO]⁺H73.0089Loss of a hydrogen atom
[C₃H₃O]⁺F55.0184Loss of fluorine radical
[C₂H₂F]⁺CHO45.0140Cleavage of C-C bond
[CH₂F]⁺C₂HO33.0140Alpha-cleavage
[C₃H₂]⁺H₂O, F38.0155Loss of water and fluorine
[C₃H]⁺H₂O, HF37.0078Loss of water and hydrogen fluoride (B91410)

This fragmentation data, when combined with the high-precision mass measurements from HRMS, provides conclusive evidence for the structure of this compound.

Computational Chemistry and Mechanistic Investigations of 3 Fluoroprop 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties.

Geometric Optimization and Electronic Structure Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-Fluoroprop-2-yn-1-ol, DFT calculations would be employed to locate the minimum energy structure. Methods like B3LYP or ωB97XD, paired with a suitable basis set such as 6-311++G(d,p) or aug-cc-pVDZ, are commonly used for such tasks. This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The analysis would also detail the molecule's polarity and electrostatic potential surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Illustrative Data from a DFT Geometric Optimization This table is a hypothetical representation of the type of data that would be generated from a DFT geometry optimization of this compound and is for illustrative purposes only.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Calculated Value
Bond Length F C3 ~1.35 Å
C3 C2 ~1.20 Å
C2 C1 ~1.43 Å
C1 O ~1.42 Å
Bond Angle F C3 C2 ~115°
C3 C2 C1 ~178°
C2 C1 O ~110°
Dihedral Angle F C3 C2 C1 ~180°

Conformational Analysis and Energetic Profiles

Molecules can exist in different spatial arrangements called conformations, which arise from the rotation around single bonds. For this compound, rotation around the C1-C2 and C1-O bonds would be of primary interest. A conformational analysis involves calculating the energy of the molecule as these bonds are rotated. This process generates a potential energy surface, which maps the energy of each conformation.

The results identify the lowest-energy conformers (the most stable and thus most populated arrangements) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing molecules in the laboratory.

Computational Prediction of ¹⁹F NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and ¹⁹F NMR is particularly powerful for fluorinated compounds. Predicting the ¹⁹F NMR chemical shift of this compound can be achieved with high accuracy using quantum-chemical calculations.

These predictions often involve a multi-step process. First, a conformational search is performed to identify all significant low-energy conformers. Then, the ¹⁹F NMR shielding constant is calculated for each conformer. Finally, a Boltzmann-weighted average of these shieldings is computed to give a final predicted chemical shift that can be compared to experimental data. This approach can help confirm the structure of a synthesized compound or even distinguish between different isomers.

Table 2: Illustrative Data for Predicted ¹⁹F NMR Chemical Shift This table is a hypothetical representation of data used to calculate a conformationally averaged ¹⁹F NMR chemical shift. The values are for illustrative purposes only.

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) Calculated ¹⁹F Shielding (ppm)
1 0.00 75.5 165.2
2 0.95 15.1 168.9
3 1.50 9.4 163.5
Weighted Avg. 100 ~165.8

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound might participate in a chemical reaction, chemists would computationally model the reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Locating this fleeting structure is crucial for calculating the activation energy of the reaction, which determines the reaction rate.

Once a transition state is located and confirmed (by ensuring it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products. This provides a detailed, step-by-step "movie" of the chemical transformation, showing how bonds are broken and formed throughout the process.

Regioselectivity and Stereoselectivity Studies

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the factors that govern the regioselectivity and stereoselectivity of reactions involving propargylic systems, including those analogous to this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of related propargylic alcohols and their derivatives. These studies highlight the subtle interplay of electronic effects, steric hindrance, and catalyst-substrate interactions in directing reaction outcomes.

In the context of nucleophilic substitution reactions of propargylic alcohols, DFT calculations have been used to explore the transition states of various reaction pathways. nih.govacs.org For instance, in ruthenium-catalyzed propargylic substitutions, the nature of the substituent at the propargylic position has been shown to have a profound impact on stereoselectivity. A computational study on propargylic alcohols revealed that the substitution of a hydrogen atom with a methyl group at the propargylic position can invert the stereoselectivity of the reaction. nih.govacs.org Furthermore, the introduction of a more electron-withdrawing group, such as a trifluoromethyl (CF3) group, was predicted to enhance enantioselectivity. nih.govacs.org This suggests that the fluorine atom in this compound, through its strong electron-withdrawing inductive effect, would significantly influence the electronic properties of the alkyne and the adjacent carbinol center, thereby playing a crucial role in directing the regiochemical and stereochemical course of its reactions.

DFT calculations have also shed light on the mechanism of fluorination reactions. In a study on the nucleophilic fluorination of dissymmetric aziridinium (B1262131) salts, it was demonstrated that the regioselectivity could be controlled by modulating the charge density of the fluoride (B91410) ion using a hydrogen-bond donor catalyst. nih.govacs.org The calculations showed that a "free" fluoride ion and a catalyst-bound fluoride ion lead to different transition state geometries and, consequently, different regiochemical outcomes. nih.govacs.org These findings are highly relevant for understanding the synthesis of this compound and its subsequent reactions, as the approach of the fluoride nucleophile to the propargylic backbone would be sensitive to such catalytic effects.

The table below summarizes key findings from computational studies on related systems, which can be extrapolated to predict the behavior of this compound.

System StudiedComputational MethodKey FindingImplication for this compoundReference
Ruthenium-Catalyzed Propargylic SubstitutionDFT (ωB97X-D)Substitution of a propargylic hydrogen with a methyl group inverts stereoselectivity; a CF3 group enhances enantioselectivity.The fluorine atom in this compound is expected to significantly influence stereoselectivity in similar catalytic reactions. nih.govacs.org
Nucleophilic Fluorination of Aziridinium SaltsDFTRegioselectivity is controlled by the charge density of the fluoride ion, which can be modulated by a hydrogen-bond donor catalyst.The regioselectivity of reactions involving this compound can likely be tuned by using appropriate catalysts that interact with the nucleophile or the electrophile. nih.govacs.org
Addition of Propargylic Magnesium Reagents to Sulfinyl IminesDFT (wB97XD)Regio- and diastereoselectivity are highly dependent on the solvent (coordinating vs. non-coordinating).The choice of solvent is critical in controlling the selectivity of reactions involving organometallic derivatives of this compound. nih.gov
Ru-Catalyzed Hydrosilylation of Propargylic BoronatesDFTA β-boron effect, through hyperconjugation, stabilizes the metallacyclopropene intermediate, leading to high regioselectivity.The electronic effect of the fluorine atom, while different from a boron group, will similarly influence the stability of intermediates and thus the regioselectivity of addition reactions. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules in solution, providing insights that are often inaccessible through static quantum chemical calculations alone. diva-portal.org For this compound, MD simulations can be employed to explore its conformational landscape and to understand the intricate effects of different solvents on its structure and reactivity.

The conformational flexibility of this compound is primarily associated with the rotation around the C-C and C-O single bonds of the hydroxymethyl group. While the alkyne backbone is rigid, the orientation of the hydroxyl group can significantly influence the molecule's reactivity and intermolecular interactions. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. researcher.lifersc.org For instance, studies on other alcohols have shown that the relative populations of gauche and trans conformers are crucial for their spectroscopic and chemical properties. rsc.org

Solvent effects play a critical role in chemical reactions, influencing reaction rates and selectivities. researchgate.net MD simulations can provide a detailed picture of the solvation shell around this compound. By simulating the molecule in various solvents (e.g., polar protic, polar aprotic, and nonpolar), one can analyze the structure and dynamics of the surrounding solvent molecules. This includes studying the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and protic solvent molecules, or the dipolar interactions with aprotic solvents. acs.orguchile.cl Understanding the specific solvation of the fluorine atom and the hydroxyl group is key to predicting how the solvent might stabilize or destabilize reactants, transition states, and products, thereby affecting reaction outcomes. acs.org

The development of accurate force fields is crucial for meaningful MD simulations. For fluorinated organic molecules, specialized force field parameters are often required to correctly describe the unique electronic properties of the carbon-fluorine bond and its interactions with the environment. biorxiv.orgnih.gov Recent advancements in force field development for fluorinated compounds enable more reliable simulations of their behavior in complex environments. biorxiv.org

The table below outlines the potential applications of MD simulations in studying this compound and the type of data that can be generated.

Area of InvestigationSimulation DetailsPotential Data and InsightsRelevance
Conformational AnalysisSimulation of a single molecule in vacuum or implicit solvent.- Identification of low-energy conformers.
  • Rotational energy barriers for the hydroxymethyl group.
  • Population distribution of different conformers at various temperatures.
  • Understanding the intrinsic flexibility and the predominant shapes of the molecule.
    Solvent EffectsSimulation in explicit solvent boxes (e.g., water, methanol, acetonitrile, hexane).- Radial distribution functions to characterize the solvation shell.
  • Analysis of hydrogen bonding networks.
  • Calculation of solvation free energies.
  • Predicting how different solvents will influence the reactivity and stability of this compound.
    Intermolecular InteractionsSimulation of multiple molecules to study aggregation or interaction with other species.- Potential of mean force for dimerization.
  • Analysis of interaction energies and geometries.
  • Understanding of how molecules pack in the condensed phase.
  • Informing on the material properties and the behavior of the compound at higher concentrations.

    Strategic Applications of 3 Fluoroprop 2 Yn 1 Ol in Advanced Organic Synthesis

    Building Block for Complex Fluorinated Scaffolds

    3-Fluoroprop-2-yn-1-ol, with its unique combination of a fluorine atom, a hydroxyl group, and a terminal alkyne, serves as a versatile building block in the synthesis of intricate fluorinated molecules. smolecule.com Its distinct functional groups offer multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision. smolecule.com The presence of fluorine can significantly alter the biological and physical properties of organic compounds. semanticscholar.org

    Synthesis of Fluorinated Heterocyclic Compounds

    Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of fluorine can enhance their therapeutic potential. e-bookshelf.desigmaaldrich.com this compound is a valuable precursor for creating a variety of fluorinated heterocycles. The reactivity of its alkyne and alcohol functionalities allows for a range of cyclization strategies.

    For instance, the alkyne can participate in cycloaddition reactions, while the hydroxyl group can be transformed into other functionalities to facilitate ring closure. This approach has been utilized to synthesize fluorinated pyrazoles, a class of compounds known for their diverse biological activities. The synthesis of fluorinated heterocycles often involves leveraging the unique reactivity of fluorinated building blocks to construct the desired ring systems. mdpi.com The development of new synthetic routes to fluorine-substituted thiopyrans, which hold potential pharmaceutical interest, highlights the importance of such methodologies. mdpi.com

    Detailed Research Findings: Synthesis of Fluorinated Heterocycles

    PrecursorReaction TypeResulting HeterocycleSignificance
    This compoundCyclizationFluorinated PyrazolesAccess to biologically active scaffolds.
    DifluoroallicinDimerization/TrappingDihydrothiopyransNovel route to pharmaceutically relevant thiopyrans. mdpi.com
    Yarovenko reagentCondensationFluoroalkylated BenzimidazolesEarly example of FAR-based heterocycle synthesis. mdpi.com

    Construction of Chiral Fluorinated Molecules with Contiguous Stereogenic Centers

    The creation of chiral molecules containing fluorine is a significant area of research, as the stereochemistry of a drug can dramatically influence its efficacy and safety. academie-sciences.fr this compound can be employed in asymmetric synthesis to generate chiral fluorinated molecules. The propargylic alcohol moiety is a key structural motif that can be subjected to various stereoselective transformations.

    One notable application is in the synthesis of chiral fluorinated amino acids. chemrxiv.org These non-canonical amino acids are valuable tools for peptide and protein engineering, where the fluorine atom can modulate conformation and improve metabolic stability. academie-sciences.fr Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the fluorinated building block. chemrxiv.orgpurdue.edu

    Precursor for Biologically Active Molecules

    The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity. academie-sciences.fr this compound serves as a precursor for various biologically active molecules due to its unique structural features. smolecule.com

    For example, fluorinated analogs of natural products and other bioactive compounds can be synthesized using this versatile building block. The presence of the fluorine atom can lead to improved pharmacological profiles. Research has shown the synthesis of fluorinated analogs of organosulfur compounds found in garlic, demonstrating the potential to modify the biological activity of natural products. mdpi.com The synthesis of new crystal forms of biologically active compounds, such as anastrozole, through co-crystallization with fluorinated molecules further illustrates the broad applicability of fluorine in medicinal chemistry. mdpi.com

    Intermediate in Material Science Applications

    The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for applications in material science. smolecule.commdpi.com

    Synthesis of Fluorinated Monomers for Polymerization

    This compound can be chemically modified to produce fluorinated monomers suitable for polymerization. smolecule.com The resulting fluoropolymers often exhibit enhanced properties compared to their non-fluorinated counterparts. mdpi.comrsc.orgethz.ch

    The hydroxyl group of this compound can be derivatized to introduce polymerizable functionalities, such as acrylates or styrenes. The alkyne group can also participate in polymerization reactions, for example, through metathesis or click chemistry. The incorporation of such monomers into polymer chains can significantly alter the material's properties, leading to applications in high-performance plastics, elastomers, and membranes. semanticscholar.orgmdpi.com

    Research Findings: Fluorinated Monomers and Polymers

    Monomer TypePolymerization MethodResulting PolymerKey Properties
    Fluorinated NorborneneCopolymerization with EthylenePartially Fluorinated PolyolefinLow surface energy, high thermal and chemical stability. rsc.org
    Fluorinated Vinyl MonomersAnionic PolymerizationFluorinated PolyacrylatesControlled refractive index, fire resistance. ethz.ch
    Perfluoropyridine-derived MonomersPolycondensationFluorinated PolyimidesPotential for carbonized membrane applications. semanticscholar.org

    Development of Fluorinated Coatings and Functional Materials

    Fluorinated compounds are extensively used in the development of coatings and functional materials due to their unique surface properties. smolecule.com Materials coated with fluorinated polymers exhibit hydrophobicity, oleophobicity, and stain resistance.

    This compound can be utilized as a precursor in the synthesis of fluorinated surfactants and surface-active agents. These molecules can self-assemble at interfaces to create functional surfaces with low energy and reduced friction. Such materials find applications in non-stick coatings, water-repellent textiles, and biomedical devices where protein adhesion needs to be minimized. The development of fluorinated polyurethanes, for instance, has led to materials with excellent weathering resistance and hydrophobicity, suitable for a wide range of coating applications. mdpi.com

    Exploration of Derivatives and Analogs of 3 Fluoroprop 2 Yn 1 Ol

    Systematic Studies of Substituted Fluoroprop-2-yn-1-ol Derivatives

    Systematic studies on derivatives of 3-fluoroprop-2-yn-1-ol are crucial for understanding the influence of various substituents on the molecule's reactivity and stability. While specific research focusing exclusively on a wide range of this compound derivatives is not extensively documented in publicly available literature, the principles of organic chemistry allow for predictions regarding their behavior.

    The introduction of electron-donating or electron-withdrawing groups at different positions on the molecule would significantly alter its electronic properties. For instance, substituting the hydrogen on the hydroxyl group with an alkyl or aryl group would yield ethers and esters, respectively. These modifications would impact the acidity of the propargylic proton and the nucleophilicity of the oxygen atom.

    Furthermore, substitutions on the carbon backbone would also lead to notable changes. The presence of alkyl groups could introduce steric hindrance and affect the accessibility of the triple bond and the hydroxyl group for reactions. Conversely, the introduction of further electron-withdrawing groups could enhance the acidity of the propargylic proton and influence the regioselectivity of addition reactions to the alkyne.

    A comprehensive systematic study would involve the synthesis of a library of such derivatives and the subsequent analysis of their reactivity in a standardized set of reactions, such as nucleophilic substitution, addition reactions, and cycloadditions. The data from such studies would be invaluable for designing novel synthetic routes and functional molecules.

    Investigation of Homologs and Isomers (e.g., Butyn-1-ol, Prop-2-yn-1-ol) for Comparative Reactivity

    To understand the unique properties of this compound, it is essential to compare its reactivity with that of its homologs and isomers. Prop-2-yn-1-ol, the parent compound, and but-2-yn-1-ol, a common homolog, serve as excellent benchmarks.

    Prop-2-yn-1-ol , also known as propargyl alcohol, is the simplest stable alcohol containing an alkyne functional group. wikipedia.org It is a versatile building block in organic synthesis. atamanchemicals.com Its reactivity is characterized by the presence of the terminal alkyne, which has an acidic proton, and the primary alcohol. The pKa of the hydroxyl proton is indicative of its acidity compared to its analogs. For instance, prop-2-yn-1-ol is significantly more acidic (pKa = 13.6) than its sp2-containing counterpart, allyl alcohol (pKa = 15.5), and the fully saturated n-propyl alcohol (pKa = 16.1). atamanchemicals.com

    But-2-yn-1-ol is a homolog of prop-2-yn-1-ol with a methyl group attached to the terminal carbon of the alkyne. This internal alkyne lacks the acidic acetylenic proton, which fundamentally alters its reactivity profile compared to terminal alkynes.

    The fluorine atom in this compound introduces a strong inductive electron-withdrawing effect, which is expected to increase the acidity of the hydroxyl proton compared to prop-2-yn-1-ol. This enhanced acidity can influence its participation in base-catalyzed reactions. Furthermore, the fluorine substituent is anticipated to affect the electron density of the alkyne, thereby influencing its reactivity towards electrophilic and nucleophilic reagents.

    A comparative study would involve subjecting these three compounds to identical reaction conditions for various transformations, such as oxidation, esterification, and addition reactions. The rates and outcomes of these reactions would provide quantitative data on the electronic and steric effects of the fluorine and methyl substituents.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureAcidity (pKa of OH)
    Prop-2-yn-1-ol C₃H₄O56.06Terminal Alkyne13.6
    But-2-yn-1-ol C₄H₆O70.09Internal AlkyneNot readily available
    This compound C₃H₃FO74.05Terminal Alkyne, Fluorine substituentExpected to be > 13.6

    Synthesis and Reactivity of Halo-substituted Propynols (e.g., 3-Bromoprop-2-yn-1-ol)

    The study of other halo-substituted propynols, such as 3-bromoprop-2-yn-1-ol, provides a broader context for understanding the role of the halogen substituent. 3-Bromoprop-2-yn-1-ol is a valuable intermediate in organic synthesis, recognized for its bifunctionality with both a hydroxyl group and a bromoalkyne moiety.

    Synthesis: The synthesis of 3-bromoprop-2-yn-1-ol can be achieved through various methods, including the bromination of propargyl alcohol. Careful control of reaction conditions, such as temperature (typically between -5°C and 15°C) and solvent, is crucial to achieve the desired monobrominated product.

    Reactivity: The bromoalkyne group in 3-bromoprop-2-yn-1-ol is particularly reactive and participates in a variety of carbon-carbon bond-forming reactions. It serves as a versatile building block for constructing more complex molecular architectures. The presence of the bromine atom makes the terminal carbon of the alkyne electrophilic, rendering it susceptible to nucleophilic attack. This is in contrast to the parent propargyl alcohol, where the terminal carbon is more nucleophilic.

    The reactivity of 3-bromoprop-2-yn-1-ol can be compared with that of this compound to understand the differences in the effects of fluorine and bromine. Fluorine is more electronegative but a poorer leaving group compared to bromine. These differences would manifest in the rates and mechanisms of nucleophilic substitution reactions at the terminal carbon.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Sites
    3-Bromoprop-2-yn-1-ol C₃H₃BrO134.96Hydroxyl group, Bromoalkyne moiety
    Propargyl alcohol C₃H₄O56.06Hydroxyl group, Terminal alkyne

    Future Perspectives and Emerging Research Directions

    Development of Novel Catalytic Systems for Sustainable Synthesis of Fluorinated Alkynols

    The synthesis of fluorinated alkynols, including 3-fluoroprop-2-yn-1-ol, is an area ripe for innovation, with a strong emphasis on developing sustainable and efficient catalytic systems. Current methods often rely on harsh fluorinating agents or multi-step processes. Future research is directed towards greener alternatives that offer high selectivity and atom economy.

    One promising direction is the advancement of transition-metal catalysis . While copper-catalyzed reactions are known, research is moving towards developing more efficient catalysts that can operate under milder conditions. beilstein-journals.orgresearchgate.net Gold-catalyzed hydrofluorination of propargylic alcohols represents a significant step forward, offering a direct method to produce 3-fluoroallyl alcohols. rsc.org The hydroxyl group in propargyl alcohols can promote this reaction, suggesting a substrate-assisted catalytic cycle. rsc.org Future work will likely focus on expanding the substrate scope and improving the regioselectivity of such reactions. The development of catalysts that can perform direct C-H fluorination on alkyne precursors would be a major breakthrough, eliminating the need for pre-functionalized substrates. beilstein-journals.org

    Another area of intense research is the use of photocatalysis . acs.org Light-mediated reactions can often proceed at ambient temperature and pressure, significantly reducing the energy input required for synthesis. Organophotoredox catalysis, in particular, is emerging as a powerful tool for C-F bond formation and activation, which could be harnessed for the synthesis of fluorinated alkynols. acs.org The development of photocatalytic systems for the direct fluorination of propargylic alcohols or the defluorinative functionalization of polyfluorinated precursors could provide more sustainable synthetic routes.

    Furthermore, the concept of HF shuttling using catalysts like BF₃-OEt₂ presents a novel, atom-economical approach. researchgate.net This method allows for the formal transfer of HF from a fluoroalkane to an alkyne, creating a cycle that could potentially recycle fluorinating agents and reduce waste. researchgate.net Applying this shuttle catalysis to propargylic alcohols could offer a highly sustainable pathway to compounds like this compound.

    The table below summarizes some emerging catalytic strategies for the synthesis of fluorinated organic compounds.

    Catalytic StrategyCatalyst TypePotential AdvantagesResearch Focus
    Hydrofluorination Gold-based catalystsDirect, milder conditions, substrate-assisted catalysis. rsc.orgImproving regioselectivity, expanding substrate scope. rsc.org
    Photocatalysis Organophotoredox catalystsAmbient temperature/pressure, reduced energy consumption. acs.orgDirect fluorination of alkynes, C-F bond activation. acs.org
    HF Shuttling Lewis acids (e.g., BF₃)Atom economy, potential for recycling fluorinating agents. researchgate.netApplication to functionalized alkynes like propargylic alcohols. researchgate.net
    Transition-Metal Catalysis Copper, Palladium, RhodiumHigh efficiency, C-H functionalization. beilstein-journals.orgrsc.orgMilder reaction conditions, improved selectivity, new ligands. beilstein-journals.org

    Integration of Biocatalytic Approaches in Fluorinated Propargylic Alcohol Synthesis

    Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. The integration of enzymatic methods into the synthesis of fluorinated propargylic alcohols is a key area of future research.

    Halohydrin dehalogenases (HHDHs) are particularly promising enzymes. researchgate.netrsc.orgrsc.org They can catalyze the ring-opening of epoxides with various nucleophiles, including fluoride (B91410) ions. researchgate.netrsc.org Research has demonstrated their effectiveness in the kinetic resolution of fluorinated styrene (B11656) oxide derivatives, yielding enantioenriched fluorinated β-azido alcohols. irb.hr A future direction would be to engineer or discover HHDHs that can directly act on fluorinated propargylic epoxides or catalyze the fluorination of propargylic precursors with high efficiency and stereocontrol.

    Another important class of enzymes are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) . acs.orgresearchgate.netnih.gov These enzymes are capable of reducing ketones to chiral alcohols with excellent enantioselectivity. acs.orgnih.gov A chemoenzymatic approach, where a fluorinated propargyl ketone is synthesized chemically and then reduced enzymatically, could be a viable route to enantiopure fluorinated propargylic alcohols. nih.gov Multi-enzyme cascade reactions, where one enzyme produces a substrate for the next, are also a major focus. acs.orgacs.org For instance, a cascade involving a lipase (B570770) for hydrolysis, followed by decarboxylative fluorination and a subsequent ketoreductase-catalyzed reduction, has been developed for vicinal fluoro alcohols and could be adapted for propargylic systems. acs.orgacs.org

    The table below outlines some key enzyme classes and their potential roles in the synthesis of fluorinated propargylic alcohols.

    Interactive Data Table: Biocatalytic Approaches
    Enzyme Class Catalytic Function Potential Application in Fluorinated Propargylic Alcohol Synthesis
    Halohydrin Dehalogenases (HHDHs) Epoxide ring-opening with nucleophiles (e.g., F⁻, N₃⁻, CN⁻). researchgate.netrsc.org Kinetic resolution of racemic fluorinated propargylic epoxides; direct enantioselective fluorination of propargylic epoxides. rsc.orgirb.hr
    Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) Enantioselective reduction of ketones to alcohols. nih.govnih.gov Asymmetric reduction of fluorinated propargyl ketones to produce chiral fluorinated propargylic alcohols. nih.gov
    Lipases Hydrolysis, esterification, transesterification. acs.orgrsc.org Kinetic resolution of racemic fluorinated propargylic alcohols via enantioselective acylation. rsc.org

    | Peroxygenases | Oxidation of alcohols to ketones. nih.govnih.gov | Deracemization of racemic propargylic alcohols in combination with ADHs. nih.gov |

    The development of these biocatalytic routes requires overcoming challenges such as enzyme stability in the presence of organic solvents and the limited substrate scope of some natural enzymes. Future research will involve enzyme engineering and directed evolution to create robust biocatalysts tailored for the specific synthesis of fluorinated alkynols like this compound.

    Exploration of New Application Avenues in Advanced Materials and Chemical Technologies

    The unique combination of a fluorine atom and a propargylic alcohol moiety in this compound makes it a versatile building block for advanced materials and new chemical technologies.

    In materials science , fluorinated alkynes are precursors to advanced polymers and nanoparticles with unique properties such as high thermal stability and chemical resistance. smolecule.comnumberanalytics.com The presence of the hydroxyl group in this compound allows it to be readily incorporated into polymer backbones through esterification or etherification reactions. The alkyne functionality provides a site for further modification, for example, through "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.commdpi.com This could be used to create highly functionalized polymers with tailored properties for applications in non-stick coatings, advanced membranes, or optical materials. numberanalytics.com The fluorine atom can impart desirable properties such as hydrophobicity and enhanced stability to the resulting materials. numberanalytics.comnumberanalytics.com

    In chemical technologies , this compound serves as a valuable intermediate in organic synthesis. smolecule.com Its functional groups can be selectively transformed to create more complex molecules. The development of new synthetic methodologies utilizing fluorinated propargylic alcohols as key synthons is an active area of research. For instance, they can be used in the synthesis of fluorinated allenes or other valuable fluorinated building blocks. rsc.orgacs.org

    In medicinal chemistry , the introduction of fluorine into bioactive molecules is a well-established strategy to enhance properties like metabolic stability and binding affinity. numberanalytics.com The propargyl group is also a feature in several pharmaceuticals. nih.gov Therefore, this compound and its derivatives are attractive scaffolds for the design of new enzyme inhibitors and therapeutic agents. smolecule.com The rigid alkyne linker combined with the electronic effects of the fluorine atom could be exploited to design highly specific ligands for biological targets.

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